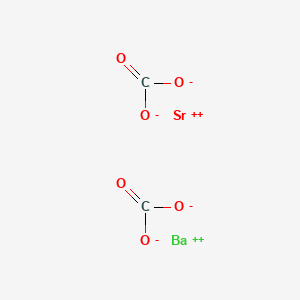
Magnesium n-propoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium n-propoxide is an organometallic compound with the chemical formula C6H14MgO2. It is a white, hygroscopic solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized as a catalyst or reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium n-propoxide can be synthesized through the reaction of magnesium with n-propanol. The process typically involves heating magnesium turnings in n-propanol under reflux conditions until the reaction is complete. The reaction can be represented as follows: [ \text{Mg} + 2 \text{C3H7OH} \rightarrow \text{Mg(OCH2CH2CH3)2} + \text{H2} ]
Industrial Production Methods: Industrial production of this compound often involves the use of magnesium methoxide as an intermediate. Magnesium methoxide is first synthesized by reacting magnesium with methanol. The resulting magnesium methoxide is then reacted with n-propanol to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium n-propoxide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with halides to form alkoxides.
Hydrolysis: It reacts with water to form magnesium hydroxide and n-propanol.
Alcoholysis: It can react with other alcohols to form different magnesium alkoxides.
Common Reagents and Conditions:
Halides: Used in substitution reactions.
Water: Used in hydrolysis reactions.
Alcohols: Used in alcoholysis reactions.
Major Products Formed:
Magnesium Hydroxide: Formed during hydrolysis.
Different Magnesium Alkoxides: Formed during alcoholysis.
Aplicaciones Científicas De Investigación
Magnesium n-propoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Utilized in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug synthesis and delivery.
Industry: Employed in the production of coatings, ceramics, and other materials
Mecanismo De Acción
The mechanism by which magnesium n-propoxide exerts its effects involves its ability to act as a Lewis base. It can donate electron pairs to electrophilic species, facilitating various chemical reactions. The compound’s reactivity is attributed to the presence of the magnesium-oxygen bond, which can interact with other molecules to form new products .
Comparación Con Compuestos Similares
Magnesium Methoxide: Similar in structure but uses methanol instead of n-propanol.
Magnesium Ethoxide: Uses ethanol instead of n-propanol.
Magnesium Butoxide: Uses butanol instead of n-propanol
Uniqueness: Magnesium n-propoxide is unique due to its specific reactivity with n-propanol, which can lead to different reaction pathways and products compared to its analogs. Its specific applications in organic synthesis and industrial processes also set it apart from other magnesium alkoxides.
Propiedades
Fórmula molecular |
C6H14MgO2 |
|---|---|
Peso molecular |
142.48 g/mol |
Nombre IUPAC |
magnesium;propan-1-olate |
InChI |
InChI=1S/2C3H7O.Mg/c2*1-2-3-4;/h2*2-3H2,1H3;/q2*-1;+2 |
Clave InChI |
WNJYXPXGUGOGBO-UHFFFAOYSA-N |
SMILES canónico |
CCC[O-].CCC[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
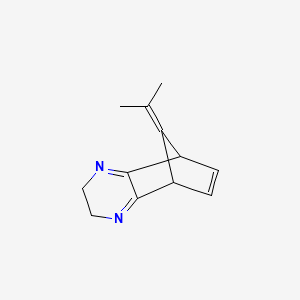
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)

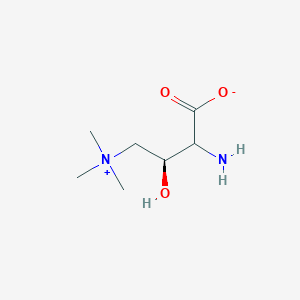
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)

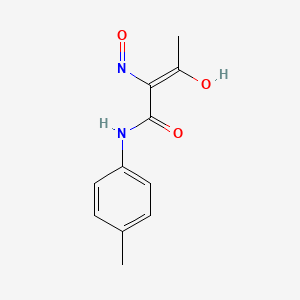
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
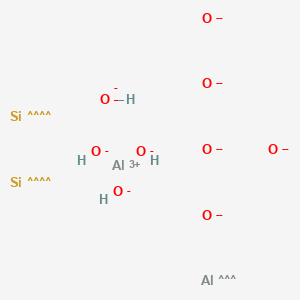
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)

